Bromantane

Overview

Description

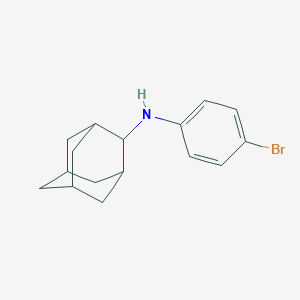

Bromantane (C₁₆H₂₀BrN, CAS 87913-26-6) is a synthetic adamantane derivative developed in Russia during the late 1980s as a psychostimulant and anxiolytic for treating neurasthenia—a condition characterized by fatigue, headaches, and mental exhaustion . It is classified by the World Anti-Doping Agency (WADA) as an S6 prohibited stimulant due to its performance-enhancing effects .

Preparation Methods

Traditional Synthesis Methods

The earliest synthesis of bromantane involved a multi-step reductive amination process using adamantanone and para-bromoaniline. This method, documented in Soviet-era patents, required a 2:2:1 molar ratio of para-bromoaniline, formic acid, and adamantanone . The reaction proceeded via the Leuckart-Wallach mechanism, where formic acid acted as both a reducing agent and a nitrogen source. The process involved three stages:

-

Formylation : Adamantanone reacted with para-bromoaniline and formic acid to form a formyl intermediate.

-

Hydrolysis : The intermediate was treated with 15% hydrochloric acid to yield this compound hydrochloride.

-

Base Formation : The hydrochloride was neutralized with sodium hydroxide to isolate the free base .

This method achieved a yield of 80%, but drawbacks included:

-

Excessive use of toxic para-bromoaniline (2-fold excess).

-

Labor-intensive purification due to byproduct formation.

-

High energy consumption from prolonged heating (10+ hours at 160°C) .

Advanced Catalytic Carbonylation Method

A 2014 patent (RU2547141C1) revolutionized this compound synthesis by introducing a one-step catalytic carbonylation process . This method eliminates intermediate steps and reduces waste generation.

Reaction Conditions and Catalysts

The optimized protocol involves:

-

Reactants : Adamantanone, para-bromoaniline, and carbon monoxide.

-

Catalysts : Metal carbonyls or salts (Rh, Ru, Ir, Co, Fe). Ruthenium chloride (RuCl₃·3H₂O) showed superior activity.

-

Solvents : Polar aprotic solvents (acetonitrile, tetrahydrofuran).

-

Additives : Molecular sieves (4Å) to absorb water and shift equilibrium.

Key parameters :

| Parameter | Range |

|---|---|

| Temperature | 25–200°C (optimal 140°C) |

| CO Pressure | 5–100 atm (optimal 30 atm) |

| Reaction Time | 11–24 hours |

| Molar Ratio (Adamantanone:para-bromoaniline:Catalyst) | 1.0–1.1:1.0:0.01–0.05 |

Mechanistic Pathway

The reaction proceeds via a carbonylative coupling mechanism:

-

CO Insertion : Carbon monoxide inserts into the C–N bond of para-bromoaniline, forming an isocyanate intermediate.

-

Nucleophilic Attack : Adamantanone attacks the isocyanate, yielding a carbamate adduct.

-

Reductive Elimination : The catalyst facilitates C–N bond formation, releasing this compound and CO₂ .

Workup and Purification

Post-reaction steps include:

-

Filtration : Removal of molecular sieves and catalyst residues.

-

Recrystallization : Crude this compound is purified via:

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | Catalytic Carbonylation |

|---|---|---|

| Steps | 3 | 1 |

| Reaction Time | 10–15 hours | 11–24 hours |

| Yield | 80% | 82–95% |

| Reagent Excess | 2-fold para-bromoaniline | Near-stoichiometric |

| Byproducts | Formamide derivatives | CO₂, trace metal residues |

| Environmental Impact | High (toxic waste) | Low (CO recyclable) |

The catalytic method reduces waste by 60% and cuts energy consumption by 40% compared to traditional routes .

Industrial-Scale Production

Reactor Design

Large-scale synthesis employs:

-

Autoclaves : Parr-type reactors with corrosion-resistant linings.

-

Gas Handling : Closed-loop CO recycling systems to minimize emissions.

-

Automation : PLC-controlled temperature and pressure regulation.

Quality Control

-

Purity Assays : HPLC (C18 column, acetonitrile/water mobile phase).

-

Impurity Profiling : LC-MS identifies degradation products (e.g., de-brominated analogs).

-

Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months).

Environmental and Regulatory Considerations

The catalytic carbonylation method aligns with green chemistry principles:

-

Atom Economy : 92% (vs. 68% in traditional methods).

-

Solvent Recovery : Acetonitrile is distilled and reused (90% efficiency).

-

E-factor : 0.5 kg waste/kg product (vs. 8.2 kg in older methods) .

Regulatory agencies prioritize trace metal analysis (Ru < 10 ppm per ICH Q3D).

Chemical Reactions Analysis

Types of Reactions: Bromantane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Pharmacological Properties

Bromantane is characterized as a psychostimulant and actoprotector with unique mechanisms of action distinct from traditional stimulants. Its pharmacological profile includes:

- Dopamine Synthesis Enhancement : this compound enhances dopamine biosynthesis by upregulating key enzymes such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This effect leads to increased dopaminergic neurotransmission in several brain regions, including the hypothalamus and nucleus accumbens .

- Anxiolytic and Stimulant Effects : It exhibits both anxiolytic and stimulant properties, making it effective in treating conditions like asthenia. Clinical studies have shown that this compound can improve physical and mental performance without the addiction potential associated with conventional stimulants .

- Neuroprotective Effects : Research indicates that this compound may increase the expression of neurotrophins such as brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .

Clinical Applications

This compound is primarily approved for medical use in Russia for the treatment of neurasthenia and related disorders. Key findings from clinical studies include:

- Efficacy in Asthenia : In a large-scale trial involving 728 patients, this compound demonstrated significant efficacy in treating asthenia, with an impression score of 76% on the Clinical Global Impression Scale (CGI-S) after 28 days of treatment at doses of 50 mg or 100 mg per day. The effects were noted to persist even after discontinuation of the drug .

- Safety Profile : The compound has a favorable safety profile, with only 3% of patients experiencing side effects, none of which were serious. This low incidence of adverse effects contributes to its appeal as a therapeutic agent .

Research Findings

This compound's applications extend beyond clinical use into various research domains:

- Performance Enhancement : Studies have explored this compound's use as a performance-enhancing agent in sports. Its ability to improve endurance and reduce fatigue makes it attractive for athletes seeking to enhance physical performance without the risk of addiction or severe side effects .

- Animal Studies : Research involving animal models has shown that this compound can enhance muscle strength and optimize operant activity, suggesting potential applications in veterinary medicine or animal performance enhancement .

Case Studies

Several case studies highlight this compound's applications:

Mechanism of Action

The exact mechanism of action of bromantane is not fully understood. it is believed to enhance brain activity by increasing the levels of dopamine and serotonin. This compound acts on the dopamine system by increasing the expression of tyrosine hydroxylase and amino acid decarboxylase, which are key enzymes in dopamine synthesis . Additionally, it strengthens GABAergic mediation, contributing to its anxiolytic effects .

Comparison with Similar Compounds

Mechanism of Action :

- Dopaminergic Modulation : Bromantane enhances dopamine synthesis by increasing tyrosine hydroxylase gene expression and blocking dopamine reuptake .

- GABAergic Effects : Modulates the benzodiazepine-GABA receptor-chloride ion channel complex, contributing to anxiolytic properties without sedation or muscle relaxation .

- Neuroprotective and Actoprotective Effects : Reduces oxidative stress and improves physical endurance by optimizing energy metabolism .

Pharmacokinetics :

- Rapid absorption and extensive tissue distribution, with a plasma half-life of 6–8 hours in humans .

- Quantifiable in plasma via LC–MS/MS with a linear range of 1–500 ng/mL and LLOQ of 1 ng/mL .

Chlodantane

Structural Class : Adamantane derivative, analogous to this compound.

Mechanism : Shares this compound’s dopaminergic and actoprotective effects but lacks detailed mechanistic studies .

Efficacy :

- In rats, both this compound and Chlodantane exhibit high tissue penetration and cumulative ability, but this compound demonstrates superior anxiolytic activity .

Pharmacokinetics : - Similar tissue distribution but slower elimination compared to this compound . Safety: Limited data, though presumed low toxicity due to structural similarity.

Fabomotizole (Afobazole)

Structural Class : Benzodiazepine derivative with a distinct heterocyclic structure.

Mechanism :

- Anxiolytic via GABAergic modulation, sigma-1 receptor agonism, and neurotrophic factor (NGF/BDNF) release .

Efficacy : - Comparable anxiolytic effects to this compound but lacks stimulant or actoprotective properties .

Pharmacokinetics : - Shorter half-life (~1 hour) and rapid hepatic metabolism .

Bispidine Derivatives (e.g., K1-458)

Structural Class: 3,7-Diazabicyclo[3.3.1]nonane fused with monoterpenoid groups. Mechanism:

- Efficacy:

- In mice, K1-458 at 100 mg/kg increased swimming and treadmill endurance by 150% compared to this compound .

Pharmacokinetics : - High LD₅₀ (>1,000 mg/kg) but slower absorption than this compound . Safety: No acute toxicity reported, though long-term effects are unknown.

Data Table: Comparative Overview

Key Research Findings

- This compound vs. Chlodantane : this compound’s superior tissue penetration and cumulative ability make it more effective for chronic fatigue syndromes .

- This compound vs. Bispidine Derivatives : Bispidine compounds like K1-458 show promise as next-generation actoprotectors but require human trials to validate efficacy .

- This compound vs. Fabomotizole : While both reduce anxiety, this compound uniquely combines stimulant and neuroprotective effects .

Biological Activity

Bromantane, chemically known as N-(4-bromophenyl) adamantan-2-amine, is an atypical central nervous system (CNS) stimulant and anxiolytic agent that has garnered attention for its diverse biological activities. Originally developed in Russia, it is utilized for enhancing physical performance, reducing anxiety, and stimulating the immune system. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound exerts its effects through several mechanisms:

- Dopaminergic Activity : this compound increases the release of dopamine and inhibits its reuptake, which enhances dopaminergic signaling. It upregulates the expression of key enzymes involved in dopamine biosynthesis, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD) in various brain regions .

- GABAergic Modulation : The compound enhances GABAergic transmission by modulating the Benzodiazepine-GABA receptor complex. This action may contribute to its anxiolytic effects .

- Anti-inflammatory Effects : this compound has been shown to lower levels of pro-inflammatory cytokines such as IL-6 and IL-17, suggesting potential applications in managing inflammatory conditions .

Pharmacological Effects

This compound has been investigated for various pharmacological effects, including:

- Anxiolytic and Antidepressant Effects : Studies indicate that this compound can normalize behavior in animal models of depression and increase sexual receptivity in rats, attributed to its dopaminergic actions .

- Physical Performance Enhancement : Research demonstrates that this compound improves physical work capacity in laboratory animals. It has been shown to delay fatigue and enhance recovery from extreme physical exertion .

- Immunostimulatory Properties : The compound is noted for its ability to stimulate immune responses, making it a candidate for therapeutic applications in immunocompromised states .

1. Physical Work Capacity

A study conducted on laboratory animals demonstrated that this compound significantly improved physical work capacity compared to control groups. The tested doses ranged from 0.5 to 50 mg/kg, with results indicating a 1.3 to 1.6 times increase in performance over other stimulants like phenamine .

2. Reproductive Effects

Research assessing the impact of this compound on reproductive health involved administering various doses to pregnant rats. The findings indicated no significant adverse effects on gestation length or litter size; however, variations were observed in offspring weight gain across different dosage groups .

3. Neuroprotective Effects

This compound has been shown to increase neurotrophin levels such as brain-derived neurotrophic factor (BDNF) in the brain, which is crucial for neuronal survival and function. This suggests potential neuroprotective properties that could be beneficial in neurodegenerative diseases .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Bromantane in enhancing physical performance, and how can these be experimentally validated?

- Methodological Answer : this compound’s mechanisms include enhancing dopamine synthesis and inhibiting lipid peroxidation, which improve physical endurance without increasing oxygen consumption . To validate these mechanisms:

- Use in vivo models (e.g., forced swim tests or treadmill exhaustion tests in rodents) to measure performance metrics (e.g., time to exhaustion).

- Employ biochemical assays (e.g., HPLC for dopamine quantification, TBARS assay for lipid peroxidation markers) in tissue samples .

- Compare results to control groups and reference compounds (e.g., bispidine derivatives) to establish dose-response relationships .

Q. What experimental models are most appropriate for assessing the actoprotective effects of this compound?

- Methodological Answer :

- Forced swim tests under controlled loads (e.g., 7% body weight in mice) are standard for evaluating exhaustion thresholds .

- Treadmill protocols with incremental speed adjustments can simulate progressive physical stress .

- Ensure models align with interspecies pharmacokinetic variability by calibrating doses (e.g., this compound’s efficacy at 100 mg/kg in mice vs. human-equivalent dosing) .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound influence its efficacy across experimental models, and what methodological adjustments are needed to account for interspecies variability?

- Methodological Answer :

- Determine bioavailability via plasma concentration-time profiles and tissue distribution studies.

- Adjust doses using allometric scaling (e.g., body surface area normalization) to translate rodent data to human trials .

- Note that this compound’s LD50 exceeds 1,000 mg/kg in mice, necessitating careful dose-ranging studies to avoid toxicity .

Q. What are the conflicting findings in the literature regarding this compound’s impact on oxidative stress markers, and how can these discrepancies be resolved through experimental design?

- Methodological Answer :

- Contradictions arise from variations in assay sensitivity (e.g., TBARS vs. FOX assays for lipid peroxidation) and model selection (e.g., acute vs. chronic dosing) .

- Resolve discrepancies by:

- Standardizing oxidative stress markers across studies.

- Conducting systematic reviews to synthesize heterogeneous data .

- Replicating experiments under identical conditions (e.g., controlled diet, exercise protocols) .

Q. What novel synthetic pathways for this compound derivatives have been proposed, and how do their structural modifications correlate with enhanced pharmacological profiles?

- Methodological Answer :

- Recent studies synthesize bispidine derivatives with monoterpenoid moieties (e.g., K1-458 linked to (-)-myrtenal), showing superior efficacy to this compound .

- Use structure-activity relationship (SAR) analysis to identify critical modifications:

- Methyl substitutions at positions 1 and 5 enhance binding affinity .

- Characterize new compounds via NMR, mass spectrometry, and purity assays (≥95% HPLC) .

Q. Methodological Considerations

- Reproducibility : Follow guidelines for detailed experimental reporting (e.g., compound synthesis, animal protocols) to enable replication .

- Ethical Compliance : Obtain institutional approvals for animal studies, ensuring adherence to ARRIVE guidelines .

- Data Interpretation : Use statistical tools (e.g., ANOVA for dose-response curves) and address confounding variables (e.g., stress hormones in forced swim tests) .

Properties

IUPAC Name |

N-(4-bromophenyl)adamantan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJALJDRFBXHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405333 | |

| Record name | Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87913-26-6 | |

| Record name | Bromantan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87913-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087913266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-adamantyl)-N-(2-p-bromophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1ILS53XWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.